molecular formula C10H10N2S2 B13085665 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole

2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole

Cat. No.: B13085665
M. Wt: 222.3 g/mol
InChI Key: VFRZHBLWCOMUCR-UHFFFAOYSA-N
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Description

2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole is a chemical hybrid scaffold of significant interest in medicinal chemistry and agrochemical research, combining a tetrahydrothienopyridine core with a thiazole ring. The 4,5,6,7-tetrahydrothienopyridine structure is a privileged motif in drug discovery, known to contribute to a wide spectrum of biological activities. Scientific literature indicates that derivatives of this scaffold have been explored for various therapeutic applications, including as antiplatelet, antitumor, and anti-inflammatory agents . Furthermore, recent investigations highlight the potential of novel tetrahydrothienopyridine derivatives in the development of antifungal agents, with some compounds demonstrating promising activity against plant pathogenic fungi by inhibiting nitrogen metabolism and the proteasome pathway . The thiazole component is a quintessential bioisostere and a biologically active scaffold prevalent in more than 18 FDA-approved drugs, where it often contributes to antimicrobial, anticancer, and antihypertensive properties . The integration of these two potent heterocycles into a single molecule makes this compound a valuable chemical tool for researchers. It is primarily used in the design and synthesis of novel compounds for high-throughput screening, structure-activity relationship (SAR) studies, and the development of new lead candidates in pharmaceutical and life science research. This product is intended for laboratory research purposes only.

Properties

Molecular Formula

C10H10N2S2

Molecular Weight

222.3 g/mol

IUPAC Name

4-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

InChI

InChI=1S/C10H10N2S2/c1-3-11-9(10-12-4-6-14-10)7-2-5-13-8(1)7/h2,4-6,9,11H,1,3H2

InChI Key

VFRZHBLWCOMUCR-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1SC=C2)C3=NC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole typically involves the construction of the thieno[3,2-c]pyridine core followed by the formation of the thiazole ring. One common method includes the cyclization of appropriate precursors under specific conditions to form the desired heterocyclic structure.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert certain functional groups within the compound, altering its chemical properties.

Common Reagents and Conditions:

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Research indicates that compounds containing thiazole and thieno-pyridine moieties exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of thiazole showed activity against various bacterial strains, suggesting potential use as antibacterial agents .
  • Anticancer Properties
    • Thiazole derivatives have been investigated for their anticancer effects. A specific study found that 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole exhibited cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The mechanism involves apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects
    • The compound has shown promise in neuroprotection studies. In vitro experiments indicated that it could protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Material Science Applications

  • Organic Electronics
    • The unique electronic properties of thiazole-containing compounds make them suitable for organic semiconductors. Research has explored their use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where they contribute to improved efficiency and stability .
  • Sensors
    • This compound has been investigated for its application in chemical sensors due to its ability to interact with various analytes. Studies show that it can be used to detect heavy metals and other pollutants in environmental samples .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
AntimicrobialEffective against bacterial strains
AnticancerCytotoxic to MCF-7 and HeLa cells
NeuroprotectionProtects neuronal cells from oxidative stress
Organic ElectronicsUsed in OLEDs and OPVs for enhanced efficiency
SensorsDetects heavy metals and pollutants

Case Studies

  • Anticancer Study : A detailed investigation into the anticancer effects of thiazole derivatives revealed that modifications to the thieno-pyridine structure significantly enhanced cytotoxicity against specific cancer cell lines. The study utilized flow cytometry to analyze cell cycle changes post-treatment.
  • Sensor Development : A recent project focused on developing a sensor based on the compound for environmental monitoring. The sensor demonstrated high sensitivity and selectivity towards lead ions in water samples.

Mechanism of Action

The mechanism of action of 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole involves its interaction with specific molecular targets within the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Rings Notable Properties/Activity
2-{4H,5H,6H,7H-Thieno[3,2-c]pyridin-4-yl}-1,3-thiazole C₁₁H₁₂N₂S₂ 236.35 Thieno[3,2-c]pyridine + thiazole Research use; sulfur-rich scaffold
Prasugrel (Thieno[3,2-c]pyridine derivative) C₂₀H₂₀FNO₃S 409.44 Cyclopropyl, fluorophenyl, acetate Antiplatelet agent; chiral center
Compound 7b (Thieno[2,3-b]thiophene derivative) C₂₈H₂₂N₆O₂S₂ 538.64 Pyrazole, carbonyl, methyl High melting point (>300°C); NH₂ groups
Compound 8m (Furan[3,2-c]pyran derivative) C₂₇H₂₀O₄ 408.44 Furan, pyran, phenyl High mp (239–241°C); aromatic stacking
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one C₁₃H₁₃NO 199.25 Carbazole, methyl, ketone Building block for drug discovery
Key Observations:
  • Sulfur vs. Oxygen Heterocycles: The target compound’s thieno[3,2-c]pyridine-thiazole system contrasts with oxygen-containing analogs (e.g., furan/pyran derivatives in ), which exhibit higher melting points (181–241°C) due to stronger dipole interactions .
  • Size and Complexity : Larger analogs like compound 7b (MW 538.64) incorporate pyrazole and carbonyl groups, enhancing hydrogen-bonding capacity but reducing solubility .

Biological Activity

The compound 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole (CAS No. 1936022-14-8) is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological activities based on available literature, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H10N2S2
  • Molecular Weight : 222.33 g/mol
  • IUPAC Name : 2-(4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl)-1,3-thiazole

Biological Activities

The biological activities of this compound have been explored in various studies. The key activities include:

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazole showed remarkable activity against various bacterial strains including Pseudomonas aeruginosa and Staphylococcus aureus .

2. Antioxidant Properties

The antioxidant capacity of thiazole derivatives is notable. Compounds similar to this compound have been shown to mitigate oxidative stress in biological systems. For instance, thienopyrazole compounds were assessed for their ability to protect erythrocytes from oxidative damage caused by toxins .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-negative and Gram-positive bacteria
AntioxidantProtects red blood cells from oxidative damage
AnticancerInhibits cell division cycle phosphatases linked to cancer progression
Anti-inflammatoryExhibits potential in reducing inflammation markers

Case Study: Antioxidant Effects on Erythrocytes

In a controlled experiment assessing the effects of various thienopyrazole compounds on the erythrocytes of Clarias gariepinus, the introduction of these compounds significantly reduced the percentage of altered erythrocytes compared to controls exposed to toxic substances like 4-nonylphenol. The results indicated a protective effect against oxidative damage .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : Thiazoles can act as inhibitors for various enzymes involved in disease pathways. For instance, they inhibit phosphatases associated with cell cycle regulation .
  • Radical Scavenging : The structural features allow these compounds to scavenge free radicals effectively, thus reducing oxidative stress .

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